REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([CH3:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:19](OC)[N:20]([CH3:22])[CH3:21].C(O)C>CCOCC>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:10][C:8](=[O:9])[CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled over
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
gave a heavy precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
gave 21.5 g of crude product
|
Type
|
CUSTOM
|
Details
|
A 5.0 g portion was recrystallized from 50 ml of 2-propanol
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
CUSTOM
|
Details
|
The material was collected
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([CH3:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:19](OC)[N:20]([CH3:22])[CH3:21].C(O)C>CCOCC>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:10][C:8](=[O:9])[CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled over
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
gave a heavy precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
gave 21.5 g of crude product
|
Type
|
CUSTOM
|
Details
|
A 5.0 g portion was recrystallized from 50 ml of 2-propanol
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
CUSTOM
|
Details
|
The material was collected
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |